molecular formula C10H19BrO B13523578 4-(Bromomethyl)-4-butyltetrahydro-2h-pyran

4-(Bromomethyl)-4-butyltetrahydro-2h-pyran

Cat. No.: B13523578
M. Wt: 235.16 g/mol
InChI Key: RMZOXNMXSGILLU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-butyltetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans It is characterized by a bromomethyl group attached to the fourth carbon of the tetrahydropyran ring, along with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-butyltetrahydro-2H-pyran typically involves the bromination of a suitable precursor. One common method is the bromomethylation of tetrahydropyran derivatives using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-butyltetrahydro-2H-pyran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-4-butyltetrahydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and elimination reactions. This property is particularly useful in synthetic applications where selective reactivity is desired .

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

4-(bromomethyl)-4-butyloxane

InChI

InChI=1S/C10H19BrO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2-9H2,1H3

InChI Key

RMZOXNMXSGILLU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCOCC1)CBr

Origin of Product

United States

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